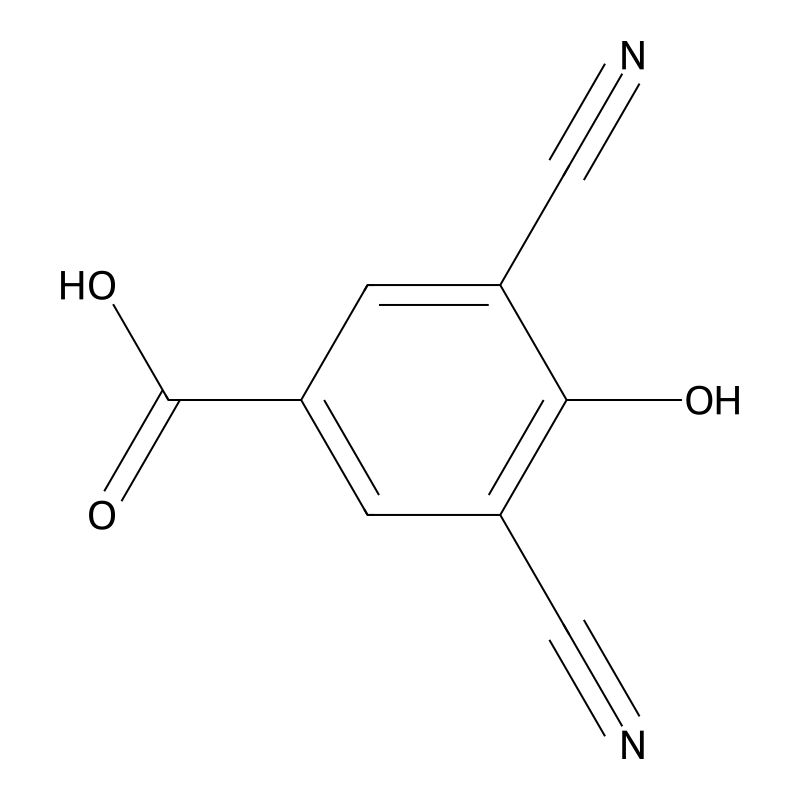

3,5-Dicyano-4-hydroxybenzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dicyano-4-hydroxybenzoic acid is an organic compound characterized by its unique structure, which features two cyano groups (-C≡N) and a hydroxyl group (-OH) attached to a benzoic acid backbone. The chemical formula for this compound is CHNO, and it is known for its potential applications in various fields, including organic synthesis and biological research. The presence of both cyano and hydroxyl functional groups contributes to its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.

- Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance solubility and alter biological activity.

- Reduction Reactions: The cyano groups can be reduced to amines or aldehydes under appropriate conditions, modifying the compound's properties and reactivity.

These reactions illustrate the versatility of 3,5-dicyano-4-hydroxybenzoic acid in organic synthesis.

Research indicates that 3,5-dicyano-4-hydroxybenzoic acid exhibits significant biological activities:

- Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, which may help in reducing oxidative stress in biological systems.

- Antimicrobial Properties: Hydroxybenzoic acids are known for their antimicrobial effects, suggesting that this compound may also possess similar capabilities.

- Potential Anticancer Activity: Some studies have indicated that derivatives of hydroxybenzoic acids can inhibit cancer cell proliferation, making 3,5-dicyano-4-hydroxybenzoic acid a candidate for further investigation in cancer research.

Synthesis of 3,5-dicyano-4-hydroxybenzoic acid can be achieved through several methods:

- Cyanation of 4-Hydroxybenzoic Acid:

- Starting from 4-hydroxybenzoic acid, cyanide sources such as sodium cyanide can be used to introduce the cyano groups at the 3 and 5 positions through nucleophilic substitution reactions.

- Multi-step Synthesis:

- A more complex synthetic route may involve the formation of intermediates that subsequently undergo transformation to yield the desired dicyano compound.

- Use of Catalysts:

- Catalysts can facilitate reactions involving cyano groups, enhancing yields and selectivity during synthesis.

These methods highlight the importance of careful planning in synthetic routes to achieve high yields of the target compound.

3,5-Dicyano-4-hydroxybenzoic acid finds applications in various fields:

- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development.

- Organic Synthesis: It is useful as an intermediate in the synthesis of more complex organic molecules.

- Agricultural Chemicals: Its antimicrobial properties could be explored for use in agricultural applications to protect crops from pathogens.

Interaction studies involving 3,5-dicyano-4-hydroxybenzoic acid focus on its interactions with biological targets:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insight into its mechanism of action and potential therapeutic uses.

- Cellular Uptake Studies: Investigating how effectively this compound enters cells can help assess its bioavailability and efficacy as a drug candidate.

These studies are essential for elucidating the pharmacological profile of 3,5-dicyano-4-hydroxybenzoic acid.

Several compounds share structural similarities with 3,5-dicyano-4-hydroxybenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxybenzoic Acid | Hydroxyl group on benzene | Commonly used as a preservative |

| 3-Cyano-4-hydroxybenzoic Acid | One cyano group | Exhibits significant antioxidant properties |

| 2-Hydroxy-5-nitrobenzoic Acid | Nitro group instead of cyano | Used in dye production |

| Salicylic Acid | Hydroxyl group and carboxylic acid | Known for anti-inflammatory properties |

The uniqueness of 3,5-dicyano-4-hydroxybenzoic acid lies in its dual cyano groups combined with a hydroxyl functionality, which may enhance its reactivity and biological activity compared to other similar compounds. This distinct combination allows it to participate in diverse